Cas no 1903023-44-8 (1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane
- 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- F6512-8092
- AKOS025376543
- (tetrahydrofuran-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 1903023-44-8
- oxolan-3-yl-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
-
- インチ: 1S/C16H26N4O4S/c1-12-15(13(2)18(3)17-12)25(22,23)20-7-4-6-19(8-9-20)16(21)14-5-10-24-11-14/h14H,4-11H2,1-3H3
- InChIKey: YXDAARHZZJAYEY-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NN(C)C=1C)(N1CCCN(C(C2COCC2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 370.16747650g/mol
- どういたいしつりょう: 370.16747650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 93.1Ų
1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-8092-40mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-2μmol |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-30mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-10mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-10μmol |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-75mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-4mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-50mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-3mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-8092-1mg |
1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903023-44-8 | 1mg |
$54.0 | 2023-09-08 |
1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepaneに関する追加情報
Recent Advances in the Study of 1-(Oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane (CAS: 1903023-44-8)
The compound 1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane (CAS: 1903023-44-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly those involving protein-protein interactions and enzyme inhibition. The presence of the 1,4-diazepane core, combined with the sulfonyl and oxolane-3-carbonyl moieties, confers distinct physicochemical properties that enhance its binding affinity and selectivity. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its mechanism of action and optimize its pharmacological profile.
One of the key findings from recent publications is the compound's efficacy in targeting inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in the treatment of autoimmune diseases and chronic inflammation. Additionally, its pharmacokinetic properties, such as metabolic stability and bioavailability, have been investigated to assess its suitability for further development.
The synthesis of 1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. These advancements are critical for scaling up production and facilitating preclinical studies.
In conclusion, the compound 1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane represents a promising candidate for further investigation in drug discovery. Its unique structural attributes and demonstrated biological activity warrant continued exploration, particularly in the context of inflammatory and immune-related disorders. Future research should focus on elucidating its detailed mechanism of action and conducting rigorous preclinical evaluations to assess its therapeutic potential.
1903023-44-8 (1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane) 関連製品
- 7633-38-7(Di-tert-butyl fumarate)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)
- 1356553-46-2(N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)




